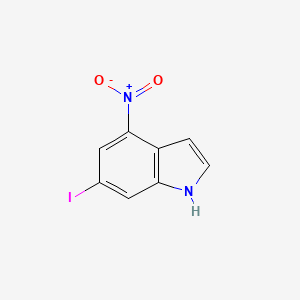

6-Iodo-4-nitro-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Synthetic Chemistry and Material Science

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a prevalent and versatile scaffold in organic chemistry. bohrium.comresearchgate.net It is considered a 'privileged structure' in medicinal chemistry because its framework is found in a vast number of biologically active compounds and can interact with multiple receptors. nih.govresearchgate.net This widespread presence stems from its role in essential natural products, such as the amino acid tryptophan, and neurotransmitters like serotonin. mdpi.com

In synthetic chemistry, the indole scaffold serves as a fundamental building block for a multitude of pharmaceuticals, including drugs for treating cancer, migraines, and inflammation. nih.govrsc.orgnih.gov Its electron-rich nature makes it a reactive precursor for creating complex molecular architectures. irjmets.com Beyond medicine, indole derivatives are integral to material science, where they are used in the development of organic dyes, copolymers, and electroactive materials. nih.govbeilstein-journals.org The ability to fine-tune the electronic and physical properties of the indole ring through functionalization has led to its application in advanced materials like organic light-emitting diodes (OLEDs).

Importance of Directed Functionalization in Heterocyclic Synthesis

The functionalization of heterocyclic compounds like indole is a powerful strategy for synthesizing diverse molecular structures. rsc.orgnih.gov Direct C-H functionalization, in particular, has emerged as an efficient and atom-economical method for modifying the indole core. nih.govresearchgate.net This approach allows for the selective introduction of substituents at specific positions on the ring system, a crucial factor in determining the final molecule's biological activity and physical properties. springerprofessional.de

Achieving precise control over positional selectivity (regioselectivity) is a significant challenge in heterocycle synthesis. nih.gov Undirected reactions can lead to a mixture of isomers that are difficult to separate. Directed C-H activation strategies overcome this by using a directing group to guide a metal catalyst to a specific C-H bond, enabling highly selective functionalization. nih.govrsc.org However, the nitrogen heteroatom in indoles can sometimes interfere with metal catalysts, leading to challenges such as catalyst poisoning. nih.gov Overcoming these limitations is a key focus of modern synthetic methodology, with techniques like transition-metal-catalyzed cross-coupling reactions providing robust and predictable pathways to specifically substituted heterocycles. springerprofessional.de

Overview of Halogenated and Nitrated Indole Derivatives as Synthetic Intermediates

Among the vast array of functionalized indoles, halogenated and nitrated derivatives are particularly valuable as synthetic intermediates. beilstein-journals.orgnih.gov The introduction of halogen (e.g., iodine, bromine) and nitro (-NO₂) groups onto the indole scaffold provides versatile chemical "handles" for subsequent modifications. Halogenated arenes are crucial building blocks in organic synthesis, and their presence on an indole ring allows for a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.govnih.gov These reactions are fundamental for constructing complex carbon-carbon and carbon-heteroatom bonds.

The nitro group is a powerful electron-withdrawing group that can be readily converted into other functional groups, most commonly an amine (-NH₂), through reduction. chemshuttle.com This transformation is essential for building more complex structures or for introducing a key pharmacophore.

The compound 6-Iodo-4-nitro-1H-indole is a prime example of a doubly functionalized indole that leverages the synthetic utility of both iodo and nitro groups. Its structure makes it a highly versatile intermediate for the synthesis of polysubstituted indoles. The iodine at the C-6 position can be used for cross-coupling reactions, while the nitro group at the C-4 position can be reduced to an amine, which can then undergo a variety of further reactions. This dual functionality allows for a stepwise and controlled elaboration of the indole core, providing access to complex target molecules that would be difficult to synthesize through other routes. The synthesis of such nitroindoles can be achieved through various methods, including the base-mediated Mąkosza reaction. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 885520-55-8 |

| Molecular Formula | C₈H₅IN₂O₂ |

| Molecular Weight | 288.04 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Interactive Data Table: Synthetic Utility of Functional Groups on Indole

| Functional Group | Position on Indole | Common Reaction Type | Purpose |

| Iodo (-I) | C-6 | Cross-Coupling (e.g., Suzuki, Sonogashira) | Forms new C-C or C-Heteroatom bonds |

| Nitro (-NO₂) | C-4 | Reduction | Converts to an amine (-NH₂) for further functionalization |

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORGALNZISBFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646459 | |

| Record name | 6-Iodo-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-55-8 | |

| Record name | 6-Iodo-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 6 Iodo 4 Nitro 1h Indole

Transformations at the Nitro Group

The nitro group at the C-4 position is a key functional handle that can be readily converted into other functionalities, primarily through reduction or by acting as a leaving group in substitution reactions.

Reductive Conversion to Amino Groups (e.g., hydrogenation, chemical reductants)

The reduction of the nitro group to a primary amine is one of the most fundamental transformations of 6-Iodo-4-nitro-1H-indole, yielding 4-amino-6-iodo-1H-indole. This conversion opens up a plethora of possibilities for further derivatization. This reduction can be achieved under various conditions, employing both catalytic hydrogenation and chemical reductants.

Catalytic hydrogenation, typically using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, is an effective method for this transformation. Chemical reductants are also widely used and offer alternative conditions that may be more compatible with other functional groups. Reagents such as tin(II) chloride (SnCl2) in an acidic medium or iron powder in acetic acid are common choices. beilstein-journals.org A combination of iron(II) chloride (FeCl2) and sodium borohydride (B1222165) (NaBH4) has also been reported for the reduction of nitro groups. The choice of reductant can be critical to avoid undesired side reactions, such as the reduction of the C-I bond (hydrodeiodination).

| Reagent(s) | Typical Conditions | Notes | Reference |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT | Standard and efficient method for hydrogenation. | |

| SnCl₂·2H₂O | Ethanol, Reflux | A common chemical reductant for aromatic nitro groups. | beilstein-journals.org |

| Fe, NH₄Cl | Ethanol/Water, Reflux | Classic Béchamp reduction conditions. | |

| FeCl₂, NaBH₄ | Ethanol, RT | A milder alternative for reduction. |

Derivatization of the Amino Indole (B1671886) (e.g., amidation, carbamoylation)

Once the nitro group is reduced to the corresponding 4-amino-6-iodo-1H-indole, the resulting primary amine can be readily derivatized. Amidation and carbamoylation are common reactions to introduce further complexity and modulate the compound's properties.

Amidation: The amino group can be acylated to form amides using various acylating agents. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base yields the corresponding N-acylamino indole. A study on a closely related structure, a 4-amino-1H-indole derivative, demonstrated successful and regioselective acetylation using acetic anhydride to yield the corresponding acetamide. researchgate.net

Carbamoylation: The formation of carbamates from the 4-amino group can be achieved through several methods. A general and reliable approach involves reacting the amine with activated mixed carbonates, such as those derived from p-nitrophenol or N,N'-disuccinimidyl carbonate (DSC). nih.govacs.org These reagents react under mild conditions to furnish the corresponding carbamate (B1207046) derivatives. Another powerful method is the direct reductive carbonylation of the parent nitro compound, which can form carbamates in a single step, bypassing the isolation of the intermediate amine. nih.gov

| Transformation | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Amidation | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | Amide | researchgate.net |

| Amidation | Acid Anhydride ((RCO)₂O), Base | Amide | researchgate.net |

| Carbamoylation | Isocyanate (RNCO) | Urea | acs.org |

| Carbamoylation | Activated Carbonate (e.g., DSC) + Alcohol | Carbamate | nih.gov |

Nucleophilic Aromatic Substitution Involving the Nitro Group

The nitro group is a strong electron-withdrawing group, which typically activates an aromatic ring for nucleophilic aromatic substitution (SNA_r) of a leaving group located at an ortho or para position. wikipedia.org However, under specific conditions, the nitro group itself can act as the leaving group in a process known as denitrative coupling or denitration. acs.orgeurekaselect.com This transformation is a powerful tool for C-C, C-N, C-O, and C-S bond formation.

Palladium-catalyzed cross-coupling reactions have been developed where nitroarenes serve as the electrophilic partner, displacing the nitro group. researchgate.net For example, denitrative Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions have been reported, allowing for the introduction of aryl, alkynyl, and amino groups, respectively, in place of the nitro group. acs.orgnsmsi.ir These reactions often require specific ligands to facilitate the challenging oxidative addition of the C-NO₂ bond to the palladium center. researchgate.net In some cases, transition-metal-free denitrative functionalizations, such as hydroxylation, can also be achieved. ucr.edu

Reactions Involving the Iodine Substituent

The iodine atom at the C-6 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions and for the formation of organometallic intermediates, providing a gateway to a vast range of substituted indole derivatives.

Cross-Coupling Reactions at C-6 (e.g., Suzuki-Miyaura, Sonogashira coupling)

The C-6 iodo substituent is highly susceptible to palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or vinyl groups by coupling the 6-iodoindole with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. mnstate.edu The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl, making this compound a highly reactive substrate for this transformation. nih.govvu.lt

Sonogashira Coupling: This reaction is used to install alkyne moieties at the C-6 position by coupling the iodoindole with a terminal alkyne. eurekaselect.comresearchgate.net The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. researchgate.net This method provides a direct route to 6-alkynylindoles, which are valuable synthetic intermediates.

| Reaction Name | Coupling Partner | Catalyst/Base | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | C-C (sp²-sp²) | mnstate.edu |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI / Et₃N | C-C (sp²-sp) | researchgate.netresearchgate.net |

| Heck | Alkene | Pd(OAc)₂ / Base | C-C (sp²-sp²) | beilstein-journals.org |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand / Base | C-N |

Formation of Organometallic Intermediates (e.g., lithiation, Grignard reagents)

The carbon-iodine bond can be converted into a carbon-metal bond, generating a potent nucleophile at the C-6 position that can react with various electrophiles.

Lithiation: Halogen-metal exchange is a fundamental method for preparing organolithium reagents from organic halides. wikipedia.org Reacting this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures (-78 °C), can induce a rapid iodine-lithium exchange to form 6-lithio-4-nitro-1H-indole. beilstein-journals.orgthieme-connect.com This intermediate is a powerful nucleophile. However, the presence of the acidic N-H proton requires the use of at least two equivalents of the alkyllithium reagent or prior protection of the indole nitrogen.

Grignard Reagents: The direct formation of a Grignard reagent from this compound by reaction with magnesium metal is generally not feasible. stackexchange.comresearchgate.net Grignard reagents are highly reactive towards nitro groups, often leading to reduction or addition to the nitro group itself, as famously exploited in the Bartoli indole synthesis. stackexchange.comwikipedia.org Furthermore, the acidic N-H proton of the indole ring is incompatible with Grignard reagents. libretexts.org However, advanced methods can overcome these limitations. Iodo-magnesium exchange using turbo-Grignard reagents like i-PrMgCl·LiCl can be performed at low temperatures to generate the functionalized magnesium species. uni-muenchen.de This species can then be used directly or transmetalated to a less reactive organozinc reagent to improve stability and selectivity in subsequent reactions. uni-muenchen.de These methods require N-H protection and careful control of reaction conditions.

Displacement Reactions with Various Nucleophiles

The iodine atom at the C6 position of this compound is susceptible to displacement by various nucleophiles, a reaction characteristic of aryl iodides. The presence of the electron-withdrawing nitro group at the C4 position can influence the reactivity of the C-I bond, although direct literature on this specific substrate is scarce. Generally, such nucleophilic aromatic substitution (SNAr) reactions are facilitated by electron-withdrawing groups that stabilize the Meisenheimer complex intermediate.

Common nucleophiles that can displace the iodo group include amines, thiols, and alkoxides, typically in the presence of a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile. For instance, in related iodo-nitroaromatic systems, such as 2-chloro-5-iodonitrobenzene, the halogen can be displaced by nucleophiles like malonic esters under basic conditions. google.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide a powerful method for the displacement of the iodo group with amines.

Below is a table summarizing potential displacement reactions with various nucleophiles based on the general reactivity of iodoindoles and related nitroaromatic compounds.

| Nucleophile | Reagent Example | Product Type | Reaction Conditions |

| Amine | R-NH₂ | 6-Amino-4-nitro-1H-indole | Palladium or Copper catalyst, base |

| Thiol | R-SH | 4-Nitro-6-(thio-)-1H-indole | Base, polar aprotic solvent |

| Alkoxide | R-O⁻ | 6-Alkoxy-4-nitro-1H-indole | Base, polar aprotic solvent |

| Cyanide | NaCN or KCN | 4-Nitro-1H-indole-6-carbonitrile | Palladium or Copper catalyst |

Oxidative Umpolung and Hypervalent Iodine Chemistry

The concept of "umpolung," or the reversal of polarity, can be applied to the indole nucleus, transforming its inherent nucleophilic character into an electrophilic one. nih.govethz.ch This can be achieved through oxidative processes, often involving hypervalent iodine reagents. researchgate.netprinceton.edu While direct studies on this compound are not prevalent, the principles can be extrapolated from research on related indole derivatives.

The iodination of the indole nitrogen can lead to an N-iodoindole intermediate, which can rearrange or react with nucleophiles, effectively reversing the typical reactivity of the indole C3 position. nih.govresearchgate.netacs.org The presence of a strong electron-withdrawing group like the nitro group at C4 would likely enhance the electrophilicity of the indole ring, potentially facilitating such transformations. nih.gov

Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA) or [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), are known to mediate a variety of oxidative transformations. beilstein-journals.org The iodine atom in this compound itself could, in principle, be oxidized to a hypervalent state, although this is a less common transformation compared to the use of external hypervalent iodine reagents. The introduction of a nitro group can increase the propensity of an attached hypervalent iodine center toward reduction, thereby enhancing reactivity. acs.org

Reactivity of the Indole Core

The reactivity of the indole core in this compound is significantly modulated by the electronic effects of the iodo and nitro substituents. The nitro group at C4 is a strong deactivating group for electrophilic aromatic substitution on the benzene (B151609) portion of the indole, while the iodo group is a weaker deactivating group.

Electrophilic Aromatic Substitution (e.g., acylation, alkylation)

Friedel-Crafts acylation and alkylation are classic examples of electrophilic aromatic substitution. nih.gov For this compound, these reactions would be expected to proceed at the C3 position, albeit under potentially harsher conditions than for an unsubstituted indole. jst.go.jp The use of a strong Lewis acid catalyst would be necessary to activate the electrophile.

The following table outlines expected outcomes for electrophilic substitution reactions on this compound.

| Reaction | Reagent | Expected Major Product |

| Acylation | Acyl chloride/Lewis acid | 3-Acyl-6-iodo-4-nitro-1H-indole |

| Alkylation | Alkyl halide/Lewis acid | 3-Alkyl-6-iodo-4-nitro-1H-indole |

Nucleophilic Reactions on the Indole Ring

The electron-deficient nature of the benzene ring in this compound, due to the potent electron-withdrawing effect of the nitro group, makes it susceptible to nucleophilic attack. While the iodo group is a potential leaving group as discussed in section 3.2.3, nucleophilic aromatic substitution of hydrogen is also a possibility, particularly at positions activated by the nitro group.

Nitroindoles, especially 3-nitroindoles, are known to react with various nucleophiles at the C2 position, leading to dearomatized indoline (B122111) derivatives. researchgate.net For this compound, nucleophilic attack could potentially occur at the C5 or C7 positions, which are ortho and para to the nitro group, respectively, leading to addition or substitution products.

Functionalization via C-H Activation (e.g., directed C-H functionalization)

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of indoles. nih.govmdpi.comrsc.org In this compound, the various C-H bonds of the indole core (C2, C3, C5, C7) present opportunities for regioselective functionalization, which can be controlled by the choice of catalyst and directing group.

The NH group of the indole can act as a directing group for C2-H functionalization. organic-chemistry.org Alternatively, a directing group could be installed at the N1 position to direct functionalization to other positions. nih.govhbni.ac.in For instance, a pivaloyl group has been used to direct C4-arylation of N-benzylindoles. acs.org Given the substitution pattern of this compound, C-H activation at C5 or C7 could be directed by a suitable group at N1, or potentially by the existing nitro group under certain catalytic systems.

The table below summarizes potential C-H functionalization reactions.

| Position | Reaction Type | Catalyst/Directing Group |

| C2-H | Alkylation/Arylation | Rh(III) or Pd(II) with NH directing |

| C3-H | Arylation | Pd(II) with a suitable directing group at N1 |

| C5-H/C7-H | Arylation | Pd(II) or Ru(II) with a directing group at N1 |

Dearomatization Reactions and Spirocyclization

Dearomatization reactions transform flat aromatic compounds into three-dimensional structures and are of significant interest in synthetic chemistry. researchgate.net Indoles, particularly those bearing electron-withdrawing groups, are excellent substrates for dearomatization. nih.govbohrium.com The nitro group in this compound significantly activates the indole system towards dearomative processes.

Nitroindoles can undergo dearomative [4+2] annulations and are known to participate in cascade reactions leading to spirocyclic structures. acs.orgbuchler-gmbh.comresearchgate.net For example, 3-nitroindoles can react with various partners in Michael/cyclization cascades to afford polycyclic spirooxindoles. acs.orgbuchler-gmbh.com While these examples focus on 3-nitroindoles, the underlying principle of the nitro group activating the indole for nucleophilic attack and subsequent cyclization is applicable. A plausible dearomatization pathway for this compound could involve an intramolecular cyclization of a side chain attached at the N1 or C3 position, or an intermolecular reaction with a suitable dienophile.

Spirocyclization, the formation of a spirocyclic system, is a common outcome of indole dearomatization. buchler-gmbh.comresearchgate.net In the context of this compound, a suitably functionalized precursor could undergo intramolecular cyclization to form a spiroindoline. For instance, a nucleophilic group tethered to the N1 position could attack the C2 position, leading to a spirocyclic indoline.

Influence of Substituents on Reactivity and Regioselectivity

The reactivity and regioselectivity of the this compound core are profoundly governed by the electronic and steric properties of the iodine and nitro substituents. These groups modulate the electron density distribution across the indole ring system, influencing its susceptibility to attack by electrophiles and nucleophiles, and dictating the position at which such reactions occur.

Electronic Effects of Iodine and Nitro Groups

The indole nucleus is inherently an electron-rich heterocyclic system, making it prone to electrophilic substitution, primarily at the C-3 position. bhu.ac.in However, the presence of the iodine and nitro groups on the this compound molecule significantly alters this intrinsic reactivity.

The nitro group (-NO₂) at the C-4 position is a powerful electron-withdrawing group, primarily through a strong negative resonance (-R) effect and a negative inductive (-I) effect. researchgate.net This group strongly deactivates the entire indole ring system towards electrophilic attack by significantly reducing the electron density. rsc.org The deactivation is particularly pronounced on the benzene portion of the indole, but its effects extend to the pyrrole (B145914) ring as well. Consequently, electrophilic aromatic substitution reactions, which are characteristic of the parent indole, are substantially hindered. The powerful deactivating nature of the nitro group makes the indole core electron-deficient, which can facilitate nucleophilic addition reactions. researchgate.net

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Nitro (-NO₂) | 4 | Strong -I, Strong -R | Powerful deactivation of the entire ring towards electrophilic substitution. May facilitate nucleophilic attack. researchgate.netrsc.org |

| Iodine (-I) | 6 | -I > +R | Deactivation of the benzene ring towards electrophilic substitution. The iodine atom can participate in cross-coupling reactions. |

Steric Hindrance Considerations

Steric hindrance plays a crucial role in modulating the accessibility of reactive sites on the this compound molecule. The substituents at positions 4 and 6 can physically obstruct the approach of reagents to adjacent positions on the indole ring.

The nitro group at C-4 presents a significant steric barrier for reactions intended to occur at the C-5 position of the benzene ring and can also influence the approach to the N-1 position of the pyrrole ring. Similarly, the iodine atom at C-6, being relatively large, sterically hinders reactions at the C-5 and C-7 positions. clockss.org This steric crowding is particularly relevant in reactions involving bulky reagents or in the formation of transition states that require a specific geometric arrangement.

For instance, functionalization at the C-5 position would be challenging due to the steric bulk of the flanking nitro and iodo groups. Likewise, N-alkylation or N-acylation at the pyrrole nitrogen might be impeded by the adjacent C-4 nitro group. clockss.org The alignment of reacting partners for a successful chemical transformation can be significantly affected by this steric congestion, sometimes leading to lower reaction yields or requiring more forcing conditions. mdpi.com In some synthetic strategies, this steric hindrance can be exploited to direct reactions to less hindered positions, thereby achieving a desired regioselectivity that might not be favored based on electronic effects alone.

| Position | Neighboring Substituents | Potential Steric Impact |

| C-5 | C-4 Nitro, C-6 Iodine | Highly hindered. Reactions at this site are sterically disfavored due to the bulk of both adjacent groups. |

| C-7 | C-6 Iodine | Moderately hindered by the iodine atom. The degree of hindrance depends on the size of the attacking reagent. |

| N-1 | C-7 Hydrogen, C-2 Hydrogen, C-4 Nitro | The nitro group at C-4 can sterically influence the approach of reagents to the nitrogen atom, potentially affecting N-functionalization reactions. clockss.org |

Advanced Characterization and Spectroscopic Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 6-iodo-4-nitro-1H-indole, offering precise information about the atomic arrangement and electronic environment of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide characteristic chemical shifts that allow for the assignment of each hydrogen and carbon atom within the this compound structure. These shifts are influenced by the electron-withdrawing effects of the nitro group and the iodine atom, as well as the aromaticity of the indole (B1671886) ring system.

Detailed ¹H and ¹³C NMR data have been reported in various deuterated solvents. For instance, in DMSO-d₆, the proton of the N-H group typically appears as a broad singlet at a high chemical shift, around 12.08 ppm. The protons on the aromatic ring exhibit distinct signals, such as the one at position 5 appearing at approximately 8.12 ppm and the one at position 7 at 8.01 ppm.

The following tables summarize the reported chemical shift assignments for this compound.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Position | Chemical Shift (δ) in ppm (Solvent) |

| H-1 (N-H) | 12.08 (DMSO-d₆) |

| H-2 | 7.82 (DMSO-d₆) |

| H-3 | 7.71 (DMSO-d₆) |

| H-5 | 8.12 (DMSO-d₆) |

| H-7 | 8.01 (DMSO-d₆) |

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Position | Chemical Shift (δ) in ppm (Solvent) |

| C-2 | 128.9 (DMSO-d₆) |

| C-3 | 110.1 (DMSO-d₆) |

| C-3a | 130.3 (DMSO-d₆) |

| C-4 | 141.2 (DMSO-d₆) |

| C-5 | 122.9 (DMSO-d₆) |

| C-6 | 89.2 (DMSO-d₆) |

| C-7 | 126.7 (DMSO-d₆) |

| C-7a | 135.8 (DMSO-d₆) |

There is no fluorine atom in the structure of this compound, therefore ¹⁹F NMR is not applicable.

While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed to unambiguously assign proton and carbon signals, especially in complex molecules. There is, however, limited specific published data on the application of advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) for the stereochemical elucidation of this compound itself, as the molecule is planar and achiral. These techniques are more commonly applied to its more complex derivatives.

The choice of solvent can significantly influence NMR chemical shifts. For this compound, polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used due to the compound's solubility and the ability of the solvent to engage in hydrogen bonding with the N-H proton. This interaction is reflected in the downfield chemical shift of the N-H proton. In less polar solvents, the chemical shifts of the aromatic protons and the N-H proton would be expected to shift, providing insights into solute-solvent interactions.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry is crucial for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The exact mass of this compound can be calculated based on the precise masses of its constituent isotopes.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M-H]⁻ | 287.9423 | 287.9418 |

The close correlation between the calculated and observed mass-to-charge ratio (m/z) provides strong evidence for the correct elemental composition of the synthesized compound.

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound.

Electrospray Ionization (ESI) : ESI is a soft ionization technique that is well-suited for polar molecules like this compound. It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation, which is ideal for accurate molecular weight determination. The observation of the [M-H]⁻ ion at m/z 287.9418 is consistent with the use of ESI in negative ion mode.

While Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, specific examples of its application for the analysis of this compound are less commonly reported in the literature compared to ESI.

Crystallography and Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound was not identified in the surveyed literature, its solid-state characteristics can be inferred from analyses of closely related iodo- and nitro-substituted indole derivatives. nih.govresearchgate.net

X-ray diffraction studies on analogous indole compounds consistently show an almost planar indole ring system. nih.govresearchgate.net For instance, the analysis of 4-Iodo-1H-indole-2,3-dione reveals an r.m.s. deviation of just 0.03 Å for all non-hydrogen atoms in the molecule, confirming its planarity. researchgate.net The molecular geometry of this compound is expected to feature this characteristic planar bicyclic core.

The substituents—an iodine atom at position 6 and a nitro group at position 4—will influence the electronic distribution and steric profile of the molecule. The C-I bond length is anticipated to be around 2.10 Å. The geometry of the nitro group is typically planar, though a slight torsion relative to the indole ring plane may occur. In the solid state, these molecules would pack in a specific lattice arrangement defined by the interplay of various intermolecular forces. researchgate.net

Table 1: Predicted Molecular Geometry Parameters for this compound (based on analogs)

| Parameter | Expected Value/Characteristic | Reference Analog | Citation |

|---|---|---|---|

| Indole Ring System | Near-planar | 4-Iodo-1H-indole-2,3-dione | researchgate.net |

| C-I Bond Length | ~2.10 Å | 4-iodo-6-methyl-2H-indazole-3-carbaldehyde | |

| C-NO₂ Bond Geometry | Planar group | General nitroaromatics | nih.gov |

The crystal lattice of this compound is expected to be stabilized by a combination of directed, non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. nih.govresearchgate.netnih.gov

Hydrogen Bonding: The most dominant intermolecular interaction in many indole derivatives is the N-H···O hydrogen bond. nih.gov In the case of this compound, the indole N-H group is expected to act as a hydrogen bond donor, while the electronegative oxygen atoms of the nitro group on a neighboring molecule would serve as the acceptors. nih.gov This interaction often leads to the formation of molecular chains or inversion dimers within the crystal structure. nih.govresearchgate.net

Halogen Bonding: The iodine substituent at position 6 can participate in halogen bonding. richmond.edu This interaction involves the electrophilic region on the iodine atom (the σ-hole) and a Lewis basic site on an adjacent molecule, such as an oxygen atom of the nitro group. richmond.edunih.gov Studies on isomeric iodo-N-(nitrobenzyl)anilines and nitrobenzylidene-iodoanilines confirm the prevalence of such iodo···nitro interactions in building supramolecular architectures. nih.govnih.gov These interactions are highly directional and can significantly influence crystal packing.

Table 2: Summary of Expected Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Citation |

|---|---|---|---|---|

| Hydrogen Bond | Indole N-H | Nitro Group Oxygen | N-H···O distance ~2.9-3.0 Å | nih.govresearchgate.net |

| Halogen Bond | C-I (Iodine) | Nitro Group Oxygen | I···O distance ~3.0-3.4 Å; near linear C-I···O angle | nih.govrichmond.edunih.gov |

Other Spectroscopic and Analytical Methods

Infrared (IR) spectroscopy is a key method for identifying the characteristic functional groups within the this compound molecule. Based on data from analogous nitro-substituted indazoles and indoles, the IR spectrum is predicted to show several distinct absorption bands. rsc.orgnih.gov The N-H stretching vibration of the indole ring is expected to appear as a broad peak above 3200 cm⁻¹. rsc.org The nitro group (NO₂) will be identifiable by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. rsc.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference Analog | Citation |

|---|---|---|---|---|

| Indole N-H | N-H Stretch | ~3290 - 3350 | 6-Nitro-1H-indazole-3-carboxaldehyde | rsc.org |

| Nitro NO₂ | Asymmetric Stretch | ~1520 | 6-Nitro-1H-indazole-3-carboxaldehyde | rsc.org |

| Nitro NO₂ | Symmetric Stretch | ~1345 | 6-Nitro-1H-indazole-3-carboxaldehyde | rsc.org |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the conjugated π-system of this compound. The spectrum is influenced by the indole chromophore and modified by the electron-withdrawing nitro group and the iodo substituent. UV-Vis spectra of related nitro-indole derivatives, such as 4-nitro-1H-indole, show distinct absorption maxima (λmax). doi.org These absorptions are attributed to π→π* transitions within the conjugated aromatic system. The presence of the nitro group typically results in a bathochromic (red) shift of the absorption bands compared to the unsubstituted indole. mdpi.com

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| Parameter | Predicted Value/Region | Transition Type | Reference Analog | Citation |

|---|---|---|---|---|

| λmax | ~280 - 350 nm | π→π* | 4-Nitro-1H-indole, Iodo-indazole derivatives | doi.org |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become an indispensable tool in modern chemistry for predicting and understanding the behavior of molecules. For 6-iodo-4-nitro-1H-indole, DFT calculations offer deep insights into its fundamental properties.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms in this compound. doi.org These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. The presence of the bulky iodine atom and the electron-withdrawing nitro group significantly influences the planarity and geometry of the indole (B1671886) ring system. mdpi.com

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through DFT. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. In substituted indoles, the nitro group, being strongly electron-withdrawing, profoundly influences the electron density distribution across the molecule. mdpi.com

| Computational Method | Parameter | Predicted Value for Substituted Indoles |

|---|---|---|

| DFT (B3LYP/6-311++G(d,p)) | Bond Length (C-N) | Typically in the range of 1.36-1.38 Å |

| DFT (B3LYP/6-311++G(d,p)) | Bond Angle (N-C-O) | Approximately 118-121° |

| TD-DFT | HOMO-LUMO Gap | Varies with substituents; nitro groups generally lower the gap |

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the reactive behavior of molecules by visualizing the charge distribution. nih.gov The MEP map for this compound would reveal regions of negative potential (in red), typically associated with the electronegative oxygen atoms of the nitro group and the nitrogen of the indole ring, indicating sites prone to electrophilic attack. nih.govrsc.org Conversely, positive potential regions (in blue), likely found around the hydrogen atoms and the iodine atom (due to the σ-hole phenomenon), suggest susceptibility to nucleophilic attack. nih.govacs.org This analysis is crucial for predicting how the molecule will interact with other reagents and biological targets. nih.govacs.org

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. whiterose.ac.uk This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, the transition states that connect them. The activation energies associated with these transition states can be calculated, providing a quantitative measure of the reaction's feasibility. researchgate.net For example, in cross-coupling reactions where the iodine atom is substituted, DFT can help determine whether the reaction proceeds via a specific catalytic cycle. researchgate.net Studies on similar nitro-substituted systems have shown that electron-withdrawing groups can affect reaction rates and regioselectivity. acs.org

In reactions where multiple isomers can be formed, DFT calculations can predict the most likely product by comparing the relative stabilities of the possible regioisomers. researchgate.net For instance, in electrophilic substitution reactions on the indole ring, calculations can determine the energetic favorability of substitution at different positions. The presence of the nitro group at the 4-position and the iodo group at the 6-position will direct incoming electrophiles to specific sites. DFT studies on substituted 1,2,4-triazoles have demonstrated that the stability of tautomers and regioisomers is strongly influenced by the electronic nature of the substituents. researchgate.net This principle applies to substituted indoles as well, where the interplay between the electron-withdrawing nitro group and the halogen substituent governs the energetic landscape for isomer formation. researchgate.net

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. mdpi.com

MD simulations can be employed to study the conformational landscape of this compound. nih.gov By simulating the motion of the molecule over time, researchers can identify the most stable conformations and the energy barriers between them. nih.gov This is particularly relevant for understanding how the molecule might adapt its shape to fit into the active site of an enzyme or a receptor. The flexibility of the molecule, including the rotation of the nitro group and the vibrations of the indole ring, can be analyzed. Understanding the conformational dynamics is crucial as it can influence the molecule's biological activity and physical properties. mdpi.comnih.gov

Intermolecular Interaction Dynamics

The intermolecular forces dictated by the functional groups of this compound are crucial for understanding its crystal packing, solubility, and potential interactions with biological targets. The molecule's structure, featuring a hydrogen bond donor (indole N-H), hydrogen bond acceptors (nitro group oxygens), a polarizable iodine atom, and an aromatic system, allows for a diverse range of non-covalent interactions.

Key potential intermolecular interactions include:

Hydrogen Bonding: The N-H group of the indole pyrrole (B145914) ring is a classic hydrogen bond donor. The two oxygen atoms of the nitro group at the C4 position are strong hydrogen bond acceptors. This allows for the formation of robust hydrogen bonds, which are fundamental in molecular recognition processes. nih.gov In crystal structures of related molecules, such as 4-iodo-1H-indole-2,3-dione, molecules are observed to form dimers through pairs of N—H⋯O hydrogen bonds. iucr.org

Halogen Bonding: The iodine atom at the C6 position can act as a halogen bond donor. This is a highly directional interaction where the electropositive region on the outer surface of the iodine atom (the σ-hole) interacts with a nucleophilic (electron-rich) site, such as an oxygen or nitrogen atom. nih.gov Studies on analogous iodinated heterocyclic compounds have confirmed the presence of I⋯O interactions that link molecules into chains within the crystal lattice. iucr.org

π–π Stacking: The planar aromatic indole ring system can engage in π–π stacking interactions with other aromatic systems. These interactions, resulting from the alignment of electron clouds, are significant in the binding of ligands to protein active sites. iucr.org

| Interaction Type | Functional Group (on this compound) | Potential Interaction Partner | Significance |

|---|---|---|---|

| Hydrogen Bond (Donor) | Indole N-H | Carbonyl oxygen, ether, hydroxyl groups | Key for specific ligand-target recognition. nih.gov |

| Hydrogen Bond (Acceptor) | Nitro Group (-NO₂) | Amine (N-H), hydroxyl (O-H) groups | Enhances binding affinity and specificity. mdpi.com |

| Halogen Bond (Donor) | Iodine at C6 | Oxygen or nitrogen lone pairs, π-systems | Provides directional binding and can increase affinity. nih.goviucr.org |

| π–π Stacking | Indole Ring System | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) | Contributes to binding stability in hydrophobic pockets. iucr.org |

Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. tandfonline.comnih.gov For a molecule like this compound, a QSAR study would involve calculating various molecular descriptors that quantify its physicochemical properties and using these to predict its interaction potential.

Molecular descriptors relevant to this compound would include:

Electronic Descriptors: Parameters like partial atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO/LUMO). The strong electron-withdrawing nature of the nitro group and the electronegativity and polarizability of the iodine atom would significantly influence these values. mdpi.comijcrt.org

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters that describe the size and shape of the molecule.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity. Halogen substitution is known to increase lipophilicity. ijcrt.org

Topological Descriptors: Numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.

While specific QSAR models featuring this compound are not prominently documented, the principles of QSAR applied to indole derivatives suggest that the electronic effects of the nitro and iodo groups would be critical variables in predicting binding affinity. researchgate.netmdpi.com

Molecular docking and molecular dynamics (MD) simulations are used to predict how a ligand like this compound might bind to a protein's active site. dntb.gov.ua Although specific docking studies for this compound are not widely published, its structural motifs are common in inhibitors of various enzymes, such as protein kinases.

A hypothetical docking of this compound into a generic ATP-binding site of a protein kinase could reveal the following interactions:

The indole N-H group could form a crucial hydrogen bond with a backbone carbonyl oxygen in the kinase hinge region, a canonical interaction for many kinase inhibitors. nih.gov

The nitro group, with its strong hydrogen bond accepting capability, could interact with donor residues (e.g., lysine, arginine) or backbone N-H groups near the active site. mdpi.com

The iodine atom at the C6 position could form a halogen bond with a backbone carbonyl or another Lewis basic residue, providing an additional anchor point and enhancing binding affinity.

The bicyclic indole core could establish favorable van der Waals contacts and potential π-π stacking interactions within a hydrophobic pocket of the active site.

| Molecular Feature | Predicted Interaction in a Hypothetical Kinase Active Site | Key Amino Acid Residues (Examples) |

|---|---|---|

| Indole N-H | Hydrogen bond donation | Backbone C=O (e.g., Leu, Gly) |

| Nitro Group (-NO₂) | Hydrogen bond acceptance | Lys, Arg, Gln (side chain donors) |

| Iodine Atom | Halogen bonding | Backbone C=O, Ser, Thr (side chain oxygen) |

| Indole Ring | π–π stacking / Hydrophobic interactions | Phe, Tyr, Val, Leu |

MD simulations could further assess the stability of these predicted binding poses over time, providing insights into the dynamic behavior of the ligand-protein complex. tandfonline.com

The chemical reactivity of this compound can be predicted using quantum chemical calculations, such as Density Functional Theory (DFT). These methods can generate molecular electrostatic potential (MEP) maps and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution. For this compound, regions of negative potential (red/yellow) are expected around the oxygen atoms of the nitro group, identifying them as sites susceptible to electrophilic attack. The region around the indole N-H would show positive potential (blue), indicating its role as a hydrogen bond donor.

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO-LUMO energy gap is an indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. The distribution of these orbitals indicates the likely sites for reaction. The LUMO is likely to be distributed over the nitro-substituted benzene (B151609) ring, marking it as the region susceptible to nucleophilic attack. The HOMO may be located more on the pyrrole moiety, a region typically prone to electrophilic attack in indoles, although this is heavily modulated by the substituents.

Influence of Substituents: The nitro group is a powerful electron-withdrawing group that deactivates the benzene portion of the indole ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution. The iodine atom is also deactivating but is an ortho-para director; however, its influence is secondary to the strong effect of the nitro group. The most electron-rich position on the unsubstituted indole ring, C3, remains a likely site for electrophilic attack.

| Reaction Type | Predicted Reactive Site(s) | Rationale |

|---|---|---|

| Electrophilic Attack | C3 position | Inherent high electron density of the pyrrole ring in indoles. |

| Nucleophilic Attack | Carbon atoms adjacent to the nitro group (C5) or bearing the iodo group (C6) | Strong electron-withdrawing effect of the nitro group makes the ring electron-deficient. |

| Deprotonation | Indole N-H | Acidic proton of the pyrrole ring. |

Applications As a Building Block in Complex Molecule Synthesis

Precursor for Advanced Organic Scaffolds

The strategic placement of the iodo and nitro groups on the indole (B1671886) ring makes 6-iodo-4-nitro-1H-indole a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the ability of the iodine atom to participate in various coupling reactions are key to its reactivity.

The indole core is a common motif in many natural products and pharmacologically active compounds. rsc.org The presence of the iodo group at the 6-position of this compound provides a handle for intramolecular cyclization reactions, leading to the formation of polycyclic indole derivatives. These reactions often involve the formation of new rings fused to the indole core, significantly increasing the structural complexity of the molecule. nih.gov

For instance, palladium-catalyzed reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds, leading to the construction of annulated indole systems. acs.orgbham.ac.uk The nitro group, while deactivating the benzene (B151609) ring towards electrophilic substitution, can direct metallation reactions or be reduced to an amino group, which can then participate in further cyclization reactions. This dual functionality allows for a stepwise and controlled construction of polycyclic systems.

A notable example involves the Knoevenagel condensation of indole-4-carbaldehyde with 2,4-diaryl-4-oxobutyronitrile, which, after subsequent heating, can yield complex polycyclic indole structures like 7,9a-diaryl-2,6,9,9a-tetrahydro-8H-indolo[7,6,5-cd]indol-8-one. mdpi.com This demonstrates the potential for creating intricate, multi-ring systems from indole-based starting materials.

Table 1: Examples of Polycyclic Indole Derivatives Synthesis

| Starting Material | Reaction Type | Product Type | Ref. |

|---|---|---|---|

| This compound | Palladium-catalyzed cyclization | Annulated indoles | acs.org |

| Indole-4-carbaldehyde | Knoevenagel condensation/cyclization | Indolo[7,6,5-cd]indol-8-ones | mdpi.com |

| Azaheptafulvenes and arynes | [8 + 2]/aryl-ene tandem reaction | Cyclohepta[b]indoles | nih.gov |

Beyond the synthesis of polycyclic indoles, this compound can be used to incorporate the indole moiety into other heterocyclic ring systems. The iodo group is particularly useful for this purpose, as it can readily participate in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of a bond between the indole ring and another heterocyclic system.

The nitro group can also play a role in these transformations. For example, it can be reduced to an amine, which can then be used as a nucleophile in the formation of a new heterocyclic ring. This approach has been used to synthesize a variety of indole-containing heterocycles, which are of interest due to their potential biological activities.

For example, the synthesis of various indole derivatives can be achieved through copper-catalyzed multicomponent cascade reactions, highlighting the versatility of functionalized indoles in building diverse heterocyclic structures. organic-chemistry.org

Role in Cascade and Domino Reactions

Cascade and domino reactions are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single synthetic operation. e-bookshelf.de this compound is a suitable substrate for such reactions due to its multiple reactive sites. The interplay between the iodo, nitro, and indole functionalities can be exploited to design elegant and efficient cascade sequences. nih.gov

For example, a domino reaction could be initiated by a cross-coupling reaction at the iodo position, followed by a cyclization involving the nitro group (or its reduced form) and another part of the molecule. mdpi.com This approach can lead to the rapid construction of complex molecular architectures from a relatively simple starting material. The development of a domino aza-Michael-SNAr-heteroaromatization sequence provides a novel route to C5-substituted 1-alkyl-1H-indole-3-carboxylic esters, showcasing the potential of cascade reactions in indole synthesis. nih.gov Similarly, three-component cascade reactions have been developed to access 4,5,6,7-tetrahydro-1H-indoles. nih.gov

Fragment-Based Discovery and Molecular Design

In the realm of drug discovery, fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying new lead compounds. proteinstructures.comacs.org This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. cresset-group.com Once a binding fragment is identified, it can be optimized and grown into a more potent drug candidate. bioduro.com

This compound, with its well-defined chemical functionalities, is an ideal candidate for inclusion in a fragment library. astx.com The indole scaffold is a known "privileged" structure in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. The iodo and nitro groups provide points for chemical modification, allowing for the rapid exploration of the chemical space around the indole core.

The iodo group can be used for "fragment growing" or "fragment linking" through cross-coupling reactions, while the nitro group can be reduced to an amine and then further functionalized. This allows for the systematic modification of the fragment to improve its binding affinity and other drug-like properties.

Table 2: Key Attributes of this compound in Fragment-Based Design

| Feature | Relevance in FBDD | Potential Modifications |

|---|---|---|

| Indole Scaffold | Privileged structure, known to bind to various biological targets. | Modifications on the pyrrole (B145914) or benzene ring. |

| Iodo Group | Provides a handle for fragment growing and linking. | Suzuki, Heck, Sonogashira, and other cross-coupling reactions. |

| Nitro Group | Can be reduced to an amine for further functionalization. | Acylation, alkylation, sulfonylation of the resulting amine. |

Utility in Radiotracer Development (e.g., 18F-labeling of related indoles)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and biomedical research. researchgate.net PET imaging relies on the use of radiotracers, which are molecules that have been labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F).

The development of new PET radiotracers is an active area of research, and there is a particular interest in developing tracers that can be used to image specific biological targets in the brain. nih.gov Indole-based structures are often used as scaffolds for the development of PET radiotracers due to their ability to cross the blood-brain barrier and bind to specific targets in the central nervous system. mdpi.com

While direct radioiodination with isotopes like iodine-123 or iodine-125 (B85253) is possible, the focus has increasingly shifted to ¹⁸F due to its favorable decay properties. researchgate.net Although this compound itself contains iodine, its derivatives can serve as precursors for ¹⁸F-labeling. The iodo group can be replaced with ¹⁸F through nucleophilic substitution reactions, often mediated by copper catalysts or by using diaryliodonium salt precursors. rsc.orgnih.gov Spirocyclic iodonium(III) ylides have also emerged as efficient precursors for the radiofluorination of challenging arenes, including indoles. snmjournals.orgrsc.orgrsc.org

The development of ¹⁸F-labeled indole derivatives is of significant interest for imaging various neurological disorders. For instance, ¹⁸F-labeled compounds are being investigated as potential imaging agents for α-synuclein aggregates, which are a hallmark of Parkinson's disease. mdpi.com The ability to synthesize and label these compounds efficiently is crucial for advancing our understanding and diagnosis of these conditions.

Future Research Directions

Development of Novel and Greener Synthetic Routes

The synthesis of polysubstituted indoles, particularly those with a defined regiochemistry, remains a significant challenge in organic synthesis. Future research should prioritize the development of efficient, atom-economical, and environmentally benign methods for the preparation of 6-Iodo-4-nitro-1H-indole.

One promising approach could be the exploration of a one-pot synthesis from readily available starting materials. For instance, a plausible route could involve the reaction of m-nitroaniline derivatives with appropriate ketones. researchgate.net Specifically, the use of a suitably substituted aniline, such as 3-iodo-5-nitroaniline, could potentially lead to the desired 4- and 6-substituted indole (B1671886). researchgate.net

Furthermore, the advancement of "green" chemistry principles in indole synthesis is a critical area of investigation. researchgate.net This includes the use of water as a solvent, microwave-assisted organic synthesis (MAOS), and the development of recyclable catalysts to minimize the environmental impact of synthetic processes. researchgate.netacs.org For example, the synthesis of 3-substituted indoles has been successfully achieved in water, highlighting the potential for developing aqueous-based routes for more complex indole derivatives. researchgate.net

Exploration of Undiscovered Reactivity Patterns

The electronic properties of this compound, governed by the interplay of the electron-donating pyrrole (B145914) ring and the electron-withdrawing nitro and iodo substituents, suggest a rich and largely unexplored reactivity profile. The presence of the nitro group is known to significantly influence the electrophilic character of the indole ring system. utmb.edunih.gov

Future studies should systematically investigate the reactivity of this compound towards a variety of reagents. This includes exploring its behavior in electrophilic substitution reactions, where the directing effects of the existing substituents will be of fundamental interest. Additionally, the iodo group serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of functional groups at the C6 position.

The reactivity of the C2 and C3 positions of the indole nucleus also warrants thorough investigation. The functionalization of these positions is crucial for the synthesis of many biologically active indole alkaloids and related compounds. researchgate.net Understanding how the 4-nitro and 6-iodo substituents modulate the reactivity of these positions will be key to unlocking the synthetic potential of this molecule.

Advanced Computational Modeling for Predictive Chemistry

In recent years, computational chemistry has become an indispensable tool in chemical research, offering deep insights into molecular structure, reactivity, and properties. arkat-usa.orgsmolecule.com Future research on this compound should leverage advanced computational modeling techniques to complement and guide experimental studies.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties. nih.gov Such calculations can provide valuable information on bond lengths, bond angles, and charge distribution, helping to rationalize the observed reactivity. Furthermore, computational methods can be used to model reaction mechanisms, predict the regioselectivity of chemical transformations, and calculate activation energies, thereby guiding the design of new synthetic strategies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of this compound and its derivatives with their potential biological activities. researchgate.net This can aid in the rational design of new compounds with enhanced therapeutic properties.

Design of Derivatized Analogs for Mechanistic Probes (e.g., to understand biological pathways in vitro)

The indole scaffold is a "privileged structure" in medicinal chemistry, with many indole derivatives exhibiting potent biological activities. google.combldpharm.comresearchgate.net The unique substitution pattern of this compound makes it an attractive starting point for the design and synthesis of novel derivatized analogs that can serve as mechanistic probes to investigate biological pathways.

For example, the iodo group can be functionalized to introduce various reporter groups, such as fluorescent tags or biotin (B1667282) labels, allowing for the visualization and tracking of the molecule within biological systems. The nitro group can be reduced to an amino group, which can then be further modified to create a library of compounds with diverse functionalities. rsc.org

These derivatized analogs could be used to study a variety of biological processes, including enzyme inhibition, receptor binding, and protein-protein interactions. nih.govacs.org By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can gain valuable insights into the structure-activity relationships and identify key pharmacophoric features. This knowledge can then be used to design more potent and selective drug candidates.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (Rf comparison with intermediates).

- Adjust stoichiometry (1.2–1.5 eq. iodinating agent) and reaction time (12–24 hrs) to maximize yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Q. Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). The indole NH proton typically appears downfield (δ 10–12 ppm), while nitro and iodo groups deshield adjacent carbons (e.g., C4 and C6 at δ 140–160 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error. For example, C₈H₅IN₂O₂ would yield m/z ~295.9400 .

- IR Spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-I stretches (~500 cm⁻¹) .

Q. Pitfalls :

- Solvent impurities (e.g., DMSO-d₅ in NMR) may obscure signals; use high-purity deuterated solvents.

Advanced: How can crystallographic data for this compound be refined using SHELX and OLEX2, and what challenges arise?

Q. Methodological Answer :

Data Collection : Use a single-crystal X-ray diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

Structure Solution :

- In SHELXD : Solve phases via dual-space methods, prioritizing heavy-atom (I) positions .

- In OLEX2 : Visually validate electron density maps for nitro and iodo groups; adjust torsion angles manually if automated solutions misassign substituents .

Refinement (SHELXL) :

Q. Challenges :

- Heavy iodine atoms may cause absorption errors; apply multi-scan corrections (SADABS) .

- Weak diffraction due to crystal twinning? Try TWINLAW in OLEX2 to identify twin domains .

Advanced: How should researchers resolve contradictions between experimental and computational spectral data for this compound?

Q. Methodological Answer :

Identify Discrepancies : Compare experimental NMR shifts (e.g., C4 chemical shift) with DFT-calculated values (Gaussian/B3LYP/6-311+G(d,p)).

Troubleshoot :

- Solvent Effects : Simulate shifts using PCM models (e.g., DMSO or CDCl₃) .

- Tautomerism : Check for alternative protonation states (e.g., NH vs. OH tautomers) using variable-temperature NMR .

Validation : Cross-check with X-ray crystallography to confirm substituent positions .

Example : If C6 in DFT appears δ 145 ppm but experimentally δ 155 ppm, reassess basis sets (include relativistic effects for iodine) .

Advanced: What mechanistic insights guide the functionalization of this compound in cross-coupling reactions?

Q. Methodological Answer :

Substrate Design : The iodo group at C6 is ideal for Suzuki-Miyaura couplings (Pd catalysts, aryl boronic acids). Nitro at C4 acts as an electron-withdrawing group, enhancing reactivity .

Optimization :

- Catalyst : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered partners.

- Solvent : Toluene or THF at 80–100°C for 12–24 hrs.

Monitoring : Track reaction via LC-MS; quench aliquots with H₂O and extract with EtOAC .

Q. Challenges :

- Nitro groups may decompose under harsh conditions; test lower temperatures (50°C) or alternative ligands (e.g., SPhos) .

Advanced: How can researchers analyze conflicting biological activity data for this compound derivatives across studies?

Q. Methodological Answer :

Data Normalization : Standardize assays (e.g., IC₅₀ values) against controls like DMSO or reference inhibitors .

Structural Validation : Confirm derivative purity (HPLC >95%) and stereochemistry (CD spectroscopy or X-ray) .

Statistical Analysis : Use ANOVA or mixed-effects models to account for batch variability (e.g., cell passage number, reagent lots) .

Case Study : If Derivative A shows antitumor activity in Study X but not Study Y:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.